molecular formula C8H10O B14620134 2-(Prop-2-en-1-yl)cyclopent-3-en-1-one CAS No. 61020-31-3

2-(Prop-2-en-1-yl)cyclopent-3-en-1-one

Cat. No.: B14620134
CAS No.: 61020-31-3
M. Wt: 122.16 g/mol
InChI Key: VENQHYZHFHMSHT-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yl)cyclopent-3-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yl)cyclopent-3-en-1-one can be achieved through several methods. One common approach involves the elimination of α-bromo-cyclopentanone using lithium carbonate . Another method includes the acid-catalyzed dehydration of cyclopentanediols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of catalysts and controlled reaction environments would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yl)cyclopent-3-en-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These include:

Common Reagents and Conditions

Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . The reactions typically require controlled temperatures and solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Diels-Alder reaction with a suitable diene would yield a cyclohexene derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-en-1-yl)cyclopent-3-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring. This substitution influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds like cis-Jasmone and (Z)-Jasmone .

Properties

CAS No.

61020-31-3

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2-prop-2-enylcyclopent-3-en-1-one

InChI

InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h2-3,5,7H,1,4,6H2

InChI Key

VENQHYZHFHMSHT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C=CCC1=O

Origin of Product

United States

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